molecular formula C16H12N2O B14467786 4-Phenyl-2-(2-hydroxyphenyl)pyrimidine CAS No. 65644-26-0

4-Phenyl-2-(2-hydroxyphenyl)pyrimidine

Cat. No.: B14467786
CAS No.: 65644-26-0
M. Wt: 248.28 g/mol
InChI Key: OTLQQAZLDGYZFQ-UHFFFAOYSA-N
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Description

4-Phenyl-2-(2-hydroxyphenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 4-position and a hydroxyphenyl group at the 2-position. Pyrimidine derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(2-hydroxyphenyl)pyrimidine typically involves the cyclization of chalcones with urea or thiourea in the presence of sodium hydroxide in anhydrous ethanol at reflux temperature . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to yield the desired pyrimidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(2-hydroxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced pyrimidine derivatives, and substituted phenyl and hydroxyphenyl compounds .

Scientific Research Applications

4-Phenyl-2-(2-hydroxyphenyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(2-hydroxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2-(2-hydroxyphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

65644-26-0

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-(4-phenylpyrimidin-2-yl)phenol

InChI

InChI=1S/C16H12N2O/c19-15-9-5-4-8-13(15)16-17-11-10-14(18-16)12-6-2-1-3-7-12/h1-11,19H

InChI Key

OTLQQAZLDGYZFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=CC=C3O

Origin of Product

United States

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